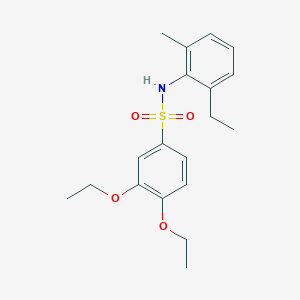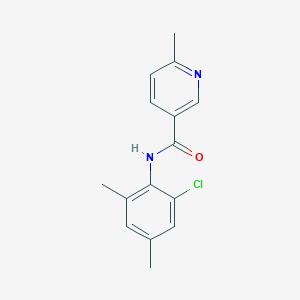
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide, also known as Olaparib, is a pharmaceutical drug that has been approved for the treatment of ovarian and breast cancers. It is a PARP inhibitor, which means that it works by inhibiting the activity of the enzyme poly ADP-ribose polymerase (PARP), which is involved in DNA repair.
Mechanism of Action
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide works by inhibiting the activity of PARP, an enzyme that is involved in the repair of DNA damage. By inhibiting PARP, N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide prevents cancer cells from repairing DNA damage, which leads to their death. This mechanism of action is particularly effective in cancer cells that have defects in their DNA repair mechanisms, such as those with BRCA1/2 mutations.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its PARP inhibitory activity, N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response against cancer cells. N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to have a favorable safety profile, with minimal toxicity in clinical trials.
Advantages and Limitations for Lab Experiments
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of PARP, which makes it a useful tool for studying the role of PARP in DNA repair and cancer biology. N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide is also well-tolerated in animal models, which allows for the use of higher doses and longer treatment regimens. However, there are some limitations to the use of N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide in lab experiments. One limitation is that it is a relatively expensive drug, which may limit its use in large-scale experiments. Another limitation is that N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide is not effective in all types of cancer cells, which may limit its applicability to certain research questions.
Future Directions
There are several future directions for the use of N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide in cancer research. One direction is the development of combination therapies that include N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide and other drugs that target DNA repair mechanisms, such as platinum-based chemotherapies. Another direction is the investigation of N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide in combination with immune checkpoint inhibitors, which may enhance the immune response against cancer cells. Additionally, there is ongoing research into the use of N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide in other types of cancer, such as prostate and pancreatic cancers, and in combination with other targeted therapies.
Synthesis Methods
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide involves several steps, starting with the reaction of 2-chloro-4,6-dimethylphenylamine with 6-methylpyridine-3-carboxylic acid to form the corresponding amide. This is followed by the addition of a protecting group to the amide nitrogen, and then the reaction of the protected amide with 4-fluorobenzyl chloroformate to form the final product.
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including ovarian and breast cancers. It has been shown to be effective in patients with BRCA1/2 mutations, which are associated with an increased risk of developing these cancers. N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been investigated as a potential treatment for other types of cancers, such as prostate and pancreatic cancers.
properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-9-6-10(2)14(13(16)7-9)18-15(19)12-5-4-11(3)17-8-12/h4-8H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEDLXRFBBQCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)
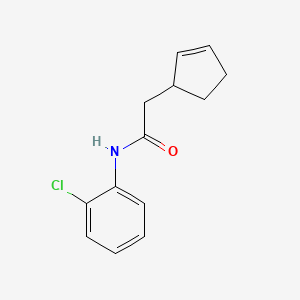
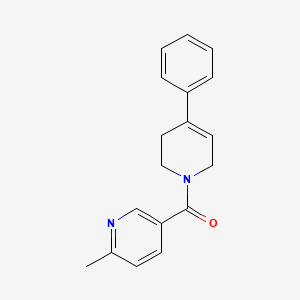
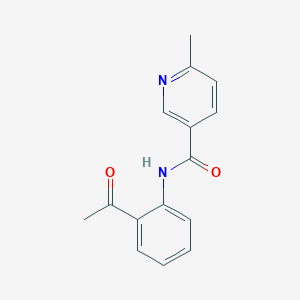
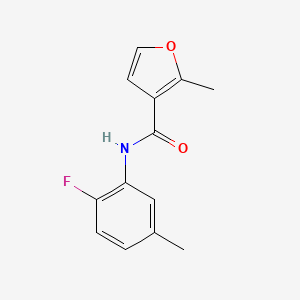
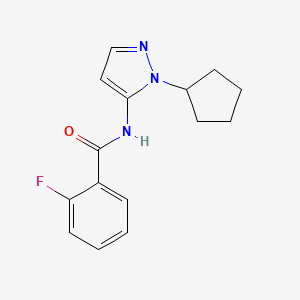
![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
